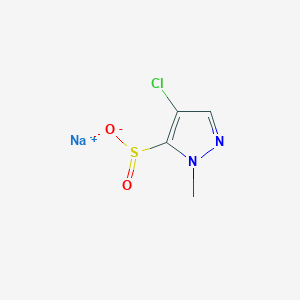

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate is a chemical compound with the molecular formula C₄H₄ClN₂NaO₂S and a molecular weight of 202.59 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with sodium sulfinate under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids under the influence of strong oxidizing agents.

Reduction: Reduction reactions can convert the sulfinate group to a sulfonamide or thiol group.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom in the pyrazole ring may also contribute to its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate can be compared with other similar compounds such as:

Sodium 1-methyl-1H-pyrazole-4-sulfinate: This compound lacks the chlorine atom, which may affect its reactivity and biological activity.

4-Chloro-1H-pyrazole: This compound lacks the sulfinate group, which significantly alters its chemical properties and applications.

Sulfur-containing pyrazoles: These compounds share the pyrazole core but differ in the nature and position of the sulfur-containing substituents, leading to variations in their chemical and biological properties.

Biological Activity

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate is a sodium salt derived from 4-chloro-1-methyl-1H-pyrazole-5-sulfonic acid. This compound features a pyrazole ring, which is notable for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₄ClN₂O₂S. The compound contains a chloro group at the 4-position and a methyl group at the 1-position of the pyrazole ring, contributing to its unique reactivity and biological activity.

Research indicates that this compound exhibits potential antiparasitic effects. Similar compounds have been shown to interact with specific biochemical pathways, suggesting that this compound may also target particular enzymes or receptors within biological systems. The exact mechanisms are still under investigation, but initial studies suggest involvement in:

- Enzyme Inhibition : Potential inhibition of enzymes related to parasitic infections.

- Receptor Modulation : Possible interaction with cellular receptors that mediate physiological responses.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

Antiparasitic Activity : Preliminary studies suggest that this compound may possess antiparasitic properties similar to other pyrazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against malaria parasites by inhibiting specific ATPases crucial for parasite survival .

Antimicrobial Properties : The compound's structural characteristics may also confer antimicrobial activity. Pyrazole derivatives have been reported to show significant inhibition against various bacterial strains and fungi .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into the potential applications of this compound.

Properties

Molecular Formula |

C4H4ClN2NaO2S |

|---|---|

Molecular Weight |

202.60 g/mol |

IUPAC Name |

sodium;4-chloro-2-methylpyrazole-3-sulfinate |

InChI |

InChI=1S/C4H5ClN2O2S.Na/c1-7-4(10(8)9)3(5)2-6-7;/h2H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

QPMZDCCEFXEFII-UHFFFAOYSA-M |

Canonical SMILES |

CN1C(=C(C=N1)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.